molecular formula C14H17N3O3S B11023529 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11023529
M. Wt: 307.37 g/mol
InChI Key: IPZKOIPEIWRWQU-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar methoxyphenyl group.

    Polyethylene terephthalate: A polymer with similar chemical properties.

Uniqueness

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C14H17N3O3S/c1-19-9-13-16-17-14(21-13)15-12(18)8-7-10-5-3-4-6-11(10)20-2/h3-6H,7-9H2,1-2H3,(H,15,17,18)

InChI Key

IPZKOIPEIWRWQU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

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